molecular formula C9H10O3 B139654 2-Methoxyphenylacetic acid CAS No. 93-25-4

2-Methoxyphenylacetic acid

Cat. No.: B139654
CAS No.: 93-25-4
M. Wt: 166.17 g/mol
InChI Key: IVEWTCACRDEAOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxyphenylacetic acid is a chemical compound with the formula 2- (CH₃O)C₆H₄CH₂COOH . It is used as a pharmaceutical intermediate .


Molecular Structure Analysis

The molecular structure of this compound is represented by the chemical formula 2- (CH₃O)C₆H₄CH₂COOH . Its molar mass is 166.18 g/mol .


Physical and Chemical Properties Analysis

This compound is a solid substance . It has a melting point of 122-125 °C . Its solubility is 9.2 g/l .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods : 2-Methoxyphenylacetic acid has been synthesized through various methods. One study describes its preparation from anisole via Friedel-Crafts reaction, offering a significant yield (Zhu Jin-tao, 2011). Another method involves the synthesis of 2-carboxy-4-methoxyphenylacetic acid, highlighting the application of single-factor and orthogonal design methods to optimize synthesis conditions (Dai Shi-gang, 2011).
  • Solubility and Thermodynamics : The solubility of para-methoxyphenylacetic acid in various solvents has been studied, which is crucial for its purification process. This research also involves modeling and thermodynamic analysis (Ramesh Tangirala et al., 2018).

Biocatalysis and Biosynthesis

  • Biocatalytic Conversion : Bacillus subtilis ZJB-063 has been used for the bioconversion of p-methoxyphenylacetonitrile to p-methoxyphenylacetic acid, demonstrating the application of microbial biocatalysis (Jing Chen, Yuguo Zheng, Yinchu Shen, 2008).

Medical and Biological Applications

  • Metabolic Studies and Biomarkers : 4-Methoxyphenylacetic acid has been identified as a potential biomarker for diseases like rheumatoid arthritis, highlighting its significance in metabolic profiling (Ju Li et al., 2018).
  • Metabolism of Psychoactive Substances : It's also a metabolite in the metabolism of certain psychoactive substances in organisms, as seen in studies analyzing urine samples (T. Kanamori et al., 2002).

Pharmaceutical and Chemical Applications

  • Drug Synthesis and Evaluation : The compound has been utilized in the synthesis of pharmaceutical agents, like vascular disrupting agents, demonstrating its utility in medicinal chemistry (Zheng Yong-gang, 2007).
  • Chemical Analysis and Chirality Studies : Methods using this compound as a chiral agent for determining the absolute configuration of amines highlight its role in stereochemical analysis (Jinhai Gao et al., 2008).

Material Science and Physical Chemistry

  • Crystal Structure Analysis : Studies on the crystal structure of derivatives of this compound contribute to the understanding of molecular interactions and properties (I. Guzei, Alan R. Gunderson, N. Hill, 2010).
  • Oxidative Decarboxylation : Research on the oxidative decarboxylation of 4-methoxyphenylacetic acid provides insights into reaction mechanisms important in organic chemistry and material science (E. Baciocchi, M. Bietti, 2002).

Safety and Hazards

2-Methoxyphenylacetic acid is classified as a skin irritant and can cause serious eye irritation . It is recommended to avoid all personal contact, including inhalation, and to use in a well-ventilated area . In case of contact, it is advised to wash with plenty of water and seek medical attention if irritation persists .

Properties

IUPAC Name

2-(2-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-12-8-5-3-2-4-7(8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVEWTCACRDEAOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0059083
Record name Benzeneacetic acid, 2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0059083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder; [Alfa Aesar MSDS]
Record name 2-Methoxyphenylacetic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19639
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

93-25-4
Record name 2-Methoxyphenylacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxyphenylacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093254
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 93-25-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110708
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 93-25-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16257
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzeneacetic acid, 2-methoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzeneacetic acid, 2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0059083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxyphenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.030
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Methoxyphenylacetic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWF2D897KB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxyphenylacetic acid
Reactant of Route 2
2-Methoxyphenylacetic acid
Reactant of Route 3
Reactant of Route 3
2-Methoxyphenylacetic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-Methoxyphenylacetic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-Methoxyphenylacetic acid
Reactant of Route 6
Reactant of Route 6
2-Methoxyphenylacetic acid
Customer
Q & A

A: 2-Methoxyphenylacetic acid (MPA) is primarily employed as a chiral resolving agent. Due to its chirality, MPA forms diastereomeric salts with racemic mixtures, enabling the separation of enantiomers. This is particularly useful in pharmaceutical research and production, as different enantiomers of a drug can have different biological activities. [, , ] For instance, MPA has been used in the resolution of racemic this compound with enantiopure (R)-1- cyclohexylethylamine. [] It has also been employed in the synthesis of optically active deuterium-labeled homocysteine thiolactone. []

A: this compound has the molecular formula C9H10O3 and a molecular weight of 166.17 g/mol. While the provided abstracts do not contain detailed spectroscopic data, the compound's structure can be confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared Spectroscopy (FTIR) and X-ray powder diffraction (XRD). [, ] Specifically, NMR, particularly NOESY correlations, has been successfully applied to determine the absolute configuration of MPA derivatives. []

A: The provided abstracts do not highlight any catalytic properties of MPA. Its primary application, as described, is in chiral resolution, exploiting its ability to form diastereomeric salts with enantiomers for separation. [, ]

A: The chiral center in MPA is crucial for its resolving agent activity. The molecule's structure allows it to interact differently with each enantiomer of a racemic mixture, leading to the formation of diastereomeric salts. These salts possess distinct physical properties, enabling separation through methods like crystallization or chromatography. [, ]

A: High-performance liquid chromatography (HPLC) is a widely used technique for determining the mole ratio of salt components in mixtures containing MPA. This method allows for the simultaneous quantification of both the cationic and anionic parts of the prepared salts. [] In addition, chiral gas chromatography (GC) is specifically employed to analyze the enantiomeric purity of MPA derivatives. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.